3,6-Difluorophthalic anhydride
CAS No.: 652-40-4
Cat. No.: VC20801824
Molecular Formula: C8H2F2O3
Molecular Weight: 184.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 652-40-4 |
---|---|
Molecular Formula | C8H2F2O3 |
Molecular Weight | 184.1 g/mol |
IUPAC Name | 4,7-difluoro-2-benzofuran-1,3-dione |
Standard InChI | InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H |
Standard InChI Key | AVLRPSLTCCWJKC-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1F)C(=O)OC2=O)F |
Canonical SMILES | C1=CC(=C2C(=C1F)C(=O)OC2=O)F |
Introduction
Fundamental Characteristics of 3,6-Difluorophthalic Anhydride
3,6-Difluorophthalic anhydride is a specialized organic compound belonging to the class of fluorinated phthalic anhydrides. The compound features a bicyclic structure consisting of a benzene ring fused with a five-membered anhydride ring, with fluorine atoms strategically positioned at the 3 and 6 positions of the benzene ring. This positioning of fluorine atoms provides the compound with unique chemical and physical properties that distinguish it from other phthalic anhydride derivatives. The compound is also known by its systematic name 4,7-Difluoroisobenzofuran-1,3-dione, or alternatively as 4,7-Difluoro-1,3-isobenzofurandione, reflecting its structural characteristics .
The presence of fluorine atoms in the molecular structure significantly influences the compound's reactivity, stability, and application potential. Fluorine, being highly electronegative, creates a strong carbon-fluorine bond that contributes to the compound's thermal stability and chemical resistance. This property makes 3,6-Difluorophthalic anhydride particularly valuable in applications requiring durability under harsh conditions or exposure to reactive chemical environments. The anhydride functional group present in the molecule is highly reactive toward nucleophiles, making it an excellent candidate for various polymerization and functionalization reactions .
Physical and Chemical Properties
3,6-Difluorophthalic anhydride possesses distinctive physical and chemical properties that are crucial for understanding its behavior in various applications and reactions. The compound appears as a solid at room temperature with a melting point range of 218-221°C, indicating its thermal stability . This relatively high melting point suggests strong intermolecular forces within the crystal structure, likely influenced by the presence of fluorine atoms.
The following table summarizes the key physical and chemical properties of 3,6-Difluorophthalic anhydride:
The chemical reactivity of 3,6-Difluorophthalic anhydride is primarily dominated by its anhydride functionality, which readily undergoes ring-opening reactions with nucleophiles such as alcohols, amines, and water. The presence of electron-withdrawing fluorine substituents enhances the electrophilicity of the carbonyl carbons in the anhydride group, potentially increasing its reactivity compared to non-fluorinated phthalic anhydrides. This modified reactivity profile makes it particularly useful in specialized polymer synthesis applications .
Structural Comparison with Related Compounds
Understanding 3,6-Difluorophthalic anhydride in relation to similar compounds provides valuable context for its unique properties and applications. The most closely related compound from the search results is 3,6-dichlorophthalic anhydride, which has a similar structure but contains chlorine atoms instead of fluorine at the 3 and 6 positions.
The structural differences between these two compounds result in notable variations in their physical and chemical properties. For instance, 3,6-dichlorophthalic anhydride has a molecular weight of 217.006 g/mol, significantly higher than the 184.1 g/mol of 3,6-Difluorophthalic anhydride, primarily due to the higher atomic weight of chlorine compared to fluorine . Additionally, 3,6-dichlorophthalic anhydride has a lower melting point (188-190°C) compared to 3,6-Difluorophthalic anhydride (218-221°C), indicating differences in crystal packing and intermolecular forces .
Applications and Industrial Uses
3,6-Difluorophthalic anhydride has found significant applications in specialty chemical and materials science fields. The primary application highlighted in the search results is its use in the synthesis of fluorinated hyperbranched polymers . These specialized polymers are increasingly important in modern materials science due to their unique properties including enhanced thermal stability, chemical resistance, and surface properties.
The compound is particularly valuable in coating technologies, with applications including:
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Repellency coating: The fluorinated structure contributes to low surface energy materials that exhibit excellent water and oil repellency.
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Lubrication coating: Fluoropolymers derived from this compound can provide low friction surfaces for specialized applications.
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Particle modification coating: The reactive anhydride functionality allows for surface modification of particles, enabling improved dispersion and interface properties .
The use of 3,6-Difluorophthalic anhydride in these applications leverages both its reactive anhydride functional group and the special properties conferred by the fluorine atoms. The anhydride group facilitates incorporation into polymer structures through ring-opening reactions, while the fluorine atoms contribute to the final polymer's performance characteristics including thermal stability, chemical resistance, and surface properties.
Analytical Characterization
The analytical characterization of 3,6-Difluorophthalic anhydride is crucial for confirming its identity and purity in research and industrial applications. Several identification parameters are provided in the search results, including spectroscopic identifiers and chemical descriptors.
The compound can be uniquely identified using its Canonical SMILES notation (Fc1ccc(F)c2C(=O)OC(=O)c12) and InChI string (1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H), which encode its structural information in a computer-readable format . These identifiers are valuable for database searches and computational chemistry applications.
For practical laboratory identification, techniques likely employed include:
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Melting point determination (expected range: 218-221°C)
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Infrared spectroscopy (IR), which would show characteristic anhydride carbonyl stretching bands
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Nuclear Magnetic Resonance (NMR) spectroscopy, with 19F NMR being particularly valuable for confirming the presence and position of fluorine atoms
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Mass spectrometry for molecular weight confirmation
The commercial product is reported to have a purity of 97%, suggesting that high-purity material is achievable and that reliable analytical methods for purity determination have been established .
Research Applications and Future Prospects
The unique structural features of 3,6-Difluorophthalic anhydride position it as a valuable building block in various research fields, particularly in materials science and polymer chemistry. The compound's application in fluorinated hyperbranched polymers represents just one aspect of its potential utility in advanced materials development .
Future research directions for 3,6-Difluorophthalic anhydride might include:
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Development of new fluoropolymers with enhanced properties for specialized applications
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Exploration of its potential in pharmaceutical synthesis, as fluorinated compounds often exhibit interesting biological activities
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Investigation of its use in electronic materials, where fluorinated compounds can contribute unique electronic and surface properties
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Application in environmentally friendly coating technologies that exploit the unique properties of fluorinated materials while minimizing environmental impact
The increasing interest in fluorinated materials across multiple industries suggests that compounds like 3,6-Difluorophthalic anhydride will continue to play important roles in research and development activities aimed at creating materials with enhanced performance characteristics.
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